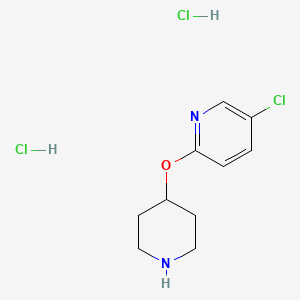

5-Chloro-2-(piperidin-4-yloxy)pyridine dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-chloro-2-piperidin-4-yloxypyridine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O.2ClH/c11-8-1-2-10(13-7-8)14-9-3-5-12-6-4-9;;/h1-2,7,9,12H,3-6H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPQFZVSTDHPVMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=NC=C(C=C2)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40672028 | |

| Record name | 5-Chloro-2-[(piperidin-4-yl)oxy]pyridine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40672028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944390-66-3 | |

| Record name | 5-Chloro-2-[(piperidin-4-yl)oxy]pyridine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40672028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Chloro-2-(piperidin-4-yloxy)pyridine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-(piperidin-4-yloxy)pyridine and its dihydrochloride salt are versatile intermediates in medicinal chemistry, playing a crucial role in the development of a wide range of therapeutic agents.[1][2] The core structure, featuring a substituted pyridine ring linked to a piperidine moiety via an ether linkage, serves as a valuable scaffold for targeting various biological pathways. Notably, this chemical framework is a key building block for metalloproteinase inhibitors and has been integral in the discovery of potent G-protein-coupled receptor 119 (GPR119) agonists for the treatment of type 2 diabetes.[1] This guide provides a comprehensive overview of the primary synthetic pathways to 5-Chloro-2-(piperidin-4-yloxy)pyridine dihydrochloride, offering detailed experimental protocols, mechanistic insights, and characterization data to support researchers in their synthetic endeavors.

Strategic Synthesis Overview

The principal retrosynthetic disconnection for 5-Chloro-2-(piperidin-4-yloxy)pyridine points towards a nucleophilic aromatic substitution (SNAr) reaction, a variant of the Williamson ether synthesis, as the most direct and widely employed approach. This strategy involves the coupling of a suitably activated 5-chloropyridine derivative with 4-hydroxypiperidine. An alternative, though less common, pathway utilizes the Mitsunobu reaction.

The most judicious synthetic route, which will be the focus of this guide, involves a three-step sequence:

-

Protection of 4-hydroxypiperidine: The secondary amine of 4-hydroxypiperidine is protected, typically with a tert-butoxycarbonyl (Boc) group, to prevent side reactions.

-

Nucleophilic Aromatic Substitution (SNAr): The protected 4-hydroxypiperidine is coupled with 2,5-dichloropyridine via an SNAr reaction to form the ether linkage.

-

Deprotection and Salt Formation: The Boc protecting group is removed under acidic conditions, followed by the formation of the dihydrochloride salt.

This phased approach ensures high yields and purity of the final product.

dot

Caption: Overall synthetic strategy for this compound.

Part 1: Synthesis of the N-Boc Protected Intermediate

The initial step in the synthesis is the protection of the piperidine nitrogen to prevent its reaction in the subsequent SNAr step. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability in basic conditions and ease of removal under acidic conditions.

Step 1: Synthesis of tert-butyl 4-hydroxypiperidine-1-carboxylate

The reaction of 4-hydroxypiperidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base affords the N-Boc protected intermediate.

Reaction Scheme:

dot

Caption: Boc protection of 4-hydroxypiperidine.

Experimental Protocol:

A detailed protocol for the synthesis of N-Boc-4-hydroxypiperidine is as follows:

-

To a solution of 4-hydroxypiperidine (1.0 eq) in dichloromethane (DCM), add triethylamine (1.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, wash the mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure N-Boc-4-hydroxypiperidine.

| Reactant/Reagent | MW | Equivalents | Quantity |

| 4-Hydroxypiperidine | 101.15 | 1.0 | (user defined) |

| Di-tert-butyl dicarbonate | 218.25 | 1.1 | (user defined) |

| Triethylamine | 101.19 | 1.5 | (user defined) |

| Dichloromethane | 84.93 | - | (user defined) |

Characterization Data for tert-butyl 4-hydroxypiperidine-1-carboxylate:

-

¹H NMR (CDCl₃): δ 3.85 (m, 1H), 3.69 (m, 2H), 3.14 (m, 2H), 1.87 (m, 2H), 1.48 (m, 2H), 1.45 (s, 9H).

-

¹³C NMR (CDCl₃): δ 154.9, 79.4, 67.5, 43.8, 34.2, 28.4.[3]

-

Appearance: White to off-white solid.

Step 2: Synthesis of tert-butyl 4-(5-chloropyridin-2-yloxy)piperidine-1-carboxylate

This step involves a Williamson ether synthesis, a classic SNAr reaction, where the alkoxide generated from N-Boc-4-hydroxypiperidine displaces the chloride at the 2-position of 2,5-dichloropyridine. The electron-withdrawing nature of the pyridine nitrogen and the second chlorine atom facilitates this substitution.

Reaction Scheme:

dot

Caption: SNAr reaction to form the protected ether.

Experimental Protocol:

A representative procedure for this SNAr coupling is as follows:

-

To a solution of N-Boc-4-hydroxypiperidine (1.3 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (60% dispersion in mineral oil, 1.5 eq) portion-wise at 0 °C under an inert atmosphere.

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of 2,5-dichloropyridine (1.0 eq) in anhydrous DMF.

-

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring by TLC.

-

After completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes).

| Reactant/Reagent | MW | Equivalents | Quantity |

| 2,5-Dichloropyridine | 147.99 | 1.0 | (user defined) |

| N-Boc-4-hydroxypiperidine | 201.27 | 1.3 | (user defined) |

| Sodium Hydride (60%) | 24.00 | 1.5 | (user defined) |

| DMF | 73.09 | - | (user defined) |

Characterization Data for tert-butyl 4-(5-chloropyridin-2-yloxy)piperidine-1-carboxylate:

While specific data for the 5-chloro derivative can vary slightly, the following data for the analogous 5-bromo compound provides a close approximation:

-

¹H NMR (400MHz, Chloroform-d): δ 8.17 (d, J=2.6Hz, 1H), 7.65 (dd, J =8.8, 2.6Hz, 1H), 6.65 (d, J =8.8Hz, 1H), 5.17 (tt, J= 7.9, 3.7Hz, 1H), 3.90 – 3.59 (m, 2H), 3.41 – 3.16 (m, 2H), 1.98 (dq, J= 9.6, 4.1, 3.1 Hz, 2H), 1.72 (dtd, J=12.5, 8.3, 3.9 Hz, 2H), 1.49 (s, 9H).[4]

-

Appearance: White to off-white solid.

Potential Side Reactions:

The primary side reaction in the Williamson ether synthesis is E2 elimination of the alkyl halide, which is promoted by the basicity of the alkoxide.[5] However, in this SNAr reaction, elimination is not a concern. A potential side reaction could be the reaction of the alkoxide with the DMF solvent at high temperatures. Careful temperature control is therefore important.

Part 2: Deprotection and Dihydrochloride Salt Formation

The final step in the synthesis is the removal of the Boc protecting group and the formation of the dihydrochloride salt to improve the compound's stability and solubility in aqueous media.

Step 3: Synthesis of this compound

The Boc group is readily cleaved under acidic conditions, typically using hydrochloric acid in an organic solvent like dioxane or methanol. The dihydrochloride salt precipitates from the reaction mixture or is obtained after removal of the solvent.

Reaction Scheme:

dot

Caption: Deprotection and dihydrochloride salt formation.

Experimental Protocol:

-

Dissolve tert-butyl 4-(5-chloropyridin-2-yloxy)piperidine-1-carboxylate (1.0 eq) in a minimal amount of a suitable solvent such as methanol or dioxane.

-

Add a solution of 4M HCl in dioxane (excess, e.g., 10 eq) to the stirred solution at room temperature.

-

Stir the reaction mixture for 2-4 hours, monitoring the deprotection by TLC.

-

The dihydrochloride salt may precipitate out of the solution. If so, collect the solid by filtration and wash with a cold non-polar solvent (e.g., diethyl ether).

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude salt.

-

The crude product can be purified by trituration with diethyl ether or recrystallization from a suitable solvent system (e.g., ethanol/ether) to afford the pure this compound.

| Reactant/Reagent | MW | Equivalents | Quantity |

| tert-butyl 4-(5-chloropyridin-2-yloxy)piperidine-1-carboxylate | 312.81 | 1.0 | (user defined) |

| 4M HCl in Dioxane | - | Excess | (user defined) |

Characterization Data for this compound:

-

Molecular Formula: C₁₀H₁₃ClN₂O · 2HCl

-

Molecular Weight: 285.59 g/mol

-

¹H NMR (DMSO-d₆): δ 9.15 (br s, 2H), 8.21 (d, J = 2.8 Hz, 1H), 7.89 (dd, J = 8.9, 2.8 Hz, 1H), 6.95 (d, J = 8.9 Hz, 1H), 5.30-5.23 (m, 1H), 3.25-3.15 (m, 2H), 3.05-2.95 (m, 2H), 2.15-2.05 (m, 2H), 1.95-1.85 (m, 2H).

-

¹³C NMR (DMSO-d₆): δ 162.1, 144.3, 139.8, 122.9, 111.9, 72.8, 42.1, 28.9.

-

Appearance: White to off-white solid.

Alternative Synthetic Route: The Mitsunobu Reaction

The Mitsunobu reaction provides an alternative for the formation of the aryl ether linkage.[6] This reaction typically involves the coupling of an alcohol with a pronucleophile (in this case, 5-chloro-2-hydroxypyridine) in the presence of a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[6]

Advantages of the Mitsunobu Reaction:

-

Mild reaction conditions, often performed at or below room temperature.

-

Proceeds with inversion of stereochemistry at the alcohol carbon, which can be advantageous in certain contexts.[6]

Disadvantages of the Mitsunobu Reaction:

-

Stoichiometric amounts of phosphine and azodicarboxylate are required, leading to the formation of by-products (triphenylphosphine oxide and the reduced azodicarboxylate) that can complicate purification.

-

The pronucleophile should be sufficiently acidic (pKa < 15) for the reaction to proceed efficiently.[6]

While a viable alternative, the SNAr approach is generally more scalable and cost-effective for the synthesis of 5-Chloro-2-(piperidin-4-yloxy)pyridine.

Safety Considerations

-

Sodium Hydride (NaH): Sodium hydride is a flammable solid that reacts violently with water to produce flammable hydrogen gas.[3][7] It should be handled under an inert atmosphere (e.g., nitrogen or argon) in a dry fume hood. Appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves, must be worn.[3]

-

2,5-Dichloropyridine: This compound is harmful if swallowed and causes skin and eye irritation. Handle with appropriate PPE.

-

N,N-Dimethylformamide (DMF): DMF is a combustible liquid and a suspected teratogen. It should be handled in a well-ventilated fume hood.

-

Hydrochloric Acid (HCl): Concentrated HCl and its solutions in organic solvents are corrosive and can cause severe burns. Handle with appropriate PPE in a fume hood.

Conclusion

This technical guide has detailed a robust and efficient synthetic pathway for the preparation of this compound. The presented three-step sequence, involving Boc protection, Williamson ether synthesis via SNAr, and subsequent deprotection with salt formation, is a reliable method for obtaining this valuable intermediate in high yield and purity. The provided experimental protocols and characterization data serve as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery. Careful attention to the reaction conditions and safety precautions outlined in this guide will ensure the successful and safe synthesis of this important building block.

References

-

Supplementary information. (n.d.). Retrieved January 19, 2026, from [Link]

- BenchChem. (2025). Common side reactions in the Williamson synthesis of ethers. BenchChem.

-

Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. (n.d.). Retrieved January 19, 2026, from [Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2018). Molecules, 23(9), 2296. [Link]

-

PubChem. (n.d.). tert-Butyl 4-hydroxypiperidine-1-carboxylate. PubChem. Retrieved January 19, 2026, from [Link]

-

Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.). Retrieved January 19, 2026, from [Link]

-

(PDF) Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. (n.d.). Retrieved January 19, 2026, from [Link]

- Google Patents. (n.d.). Preparation of tert-butyl 4-((1r,2s,5r)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.i]octane-2-carboxamido)piperidine-1-carboxylate.

-

Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. (2016). Proceedings of the 2016 International Conference on Materials, Mechanical and Control Technology (ICMMCT 2016). [Link]

-

Synthesis, crystal structure and DFT study of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate. (2023). Molecular Crystals and Liquid Crystals, 767(1), 147-158. [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved January 19, 2026, from [Link]

-

Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Organic Syntheses. Retrieved January 19, 2026, from [Link]

-

Williamson Ether Synthesis. (n.d.). Retrieved January 19, 2026, from [Link]

-

SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. (2018). RASAYAN Journal of Chemistry, 11(2), 654-659. [Link]

-

ChemBK. (n.d.). tert-Butyl 4-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carboxylate. ChemBK. Retrieved January 19, 2026, from [Link]

-

Mitsunobu Reaction. (2019, August 26). Retrieved January 19, 2026, from [Link]

-

Chemistry Stack Exchange. (2017, April 15). Product of Williamson Synthesis. Chemistry Stack Exchange. Retrieved January 19, 2026, from [Link]

-

Synthesis, crystal structure and DFT study of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate. (2023). Molecular Crystals and Liquid Crystals, 767(1), 147-158. [Link]

-

Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (2023). Highlights in Science, Engineering and Technology, 55, 223-228. [Link]

-

Org Prep Daily. (2007, May 18). Mitsunobu aryl ether formation, 4-piperidinol with 2-hydroxypyridine. Org Prep Daily. Retrieved January 19, 2026, from [Link]

-

Google Patents. (n.d.). United States Patent. Retrieved January 19, 2026, from [Link]

-

Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. (2016). Proceedings of the 2016 2nd International Conference on Chemical and Biological Engineering (ICCBE 2016). [Link]

-

PubChem. (n.d.). 5-Chloro-2-(piperidin-4-yloxy)pyridine. PubChem. Retrieved January 19, 2026, from [Link]

- Google Patents. (n.d.). Preparation method of 5-chloro-2,4-dihydroxypyridine.

-

Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (2022). Molecules, 27(15), 4987. [Link]

-

The Curious Wavefunction. (2021, March 24). Could this be a case for Mulder and Scully? - Aryl ether synthesis under mild conditions. The Curious Wavefunction. Retrieved January 19, 2026, from [Link]

-

Alkyl Aryl Ether Bond Formation with PhenoFluor. (2015). Angewandte Chemie International Edition, 54(45), 13351-13355. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 5-Chloro-2-(piperidin-4-yloxy)pyridine | C10H13ClN2O | CID 11264329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Tert-butyl 4-hydroxypiperidine-1-carboxylate | C10H19NO3 | CID 643502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. glaserr.missouri.edu [glaserr.missouri.edu]

- 7. WO2014200786A1 - Preparation of tert-butyl 4-((1r,2s,5r)-6- (benzyloxy)-7-0x0-1,6-diazabicycl0[3.2.i]octane-2- carboxamido)piperidine-1-carboxylate - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-2-(piperidin-4-yloxy)pyridine dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

5-Chloro-2-(piperidin-4-yloxy)pyridine dihydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motif, featuring a substituted pyridine ring linked to a piperidine moiety via an ether linkage, presents a versatile scaffold for the development of novel therapeutic agents. As a dihydrochloride salt, its physicochemical properties are distinct from the free base, profoundly influencing its behavior in biological systems and its suitability for pharmaceutical development. Understanding these properties is paramount for formulation design, pharmacokinetic profiling, and ensuring the overall quality, safety, and efficacy of any potential drug candidate. This guide provides a comprehensive technical overview of the key physicochemical characteristics of this compound, complete with detailed experimental protocols and the scientific rationale underpinning these methodologies.

Chemical and Physical Properties

A foundational understanding of the basic chemical and physical properties of a compound is the first step in its comprehensive characterization. While experimental data for this compound is not extensively published, we can compile its known attributes and predict others based on its structure.

| Property | Value | Source/Method |

| Chemical Structure |  | PubChem CID: 11264329 (Free Base) |

| Molecular Formula | C₁₀H₁₅Cl₃N₂O | (Dihydrochloride Salt) |

| Molecular Weight | 297.60 g/mol | (Calculated for Dihydrochloride Salt) |

| CAS Number | 944390-66-3 | Echemi |

| Appearance | White to off-white solid (Predicted) | General knowledge of hydrochloride salts |

| Melting Point | Not available. | To be determined experimentally. |

| Boiling Point | Not available. | Likely to decompose at high temperatures. |

| Computed XlogP (Free Base) | 1.9 | PubChem[1] |

Solubility Profile: A Critical Determinant of Bioavailability

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its absorption and bioavailability. For a dihydrochloride salt, solubility is expected to be significantly higher in aqueous media compared to its free base, particularly at lower pH values.

Kinetic Solubility Assessment

A rapid assessment of kinetic solubility is often employed in early-stage drug discovery to identify potential liabilities. This method measures the solubility of a compound from a concentrated DMSO stock solution upon dilution into an aqueous buffer.

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

-

Aqueous Buffer Addition: Add phosphate-buffered saline (PBS) at pH 7.4 to each well to achieve final compound concentrations ranging from 1 µM to 200 µM. The final DMSO concentration should be kept constant, typically at 1-2%.

-

Incubation: Incubate the plate at room temperature (approximately 25°C) for a defined period, typically 1 to 2 hours, with gentle shaking.[2]

-

Precipitation Detection: Analyze the plate using a nephelometric or turbidimetric plate reader to detect the formation of precipitate. The lowest concentration at which precipitation is observed is recorded as the kinetic solubility.[3]

Causality Behind Experimental Choices:

-

DMSO Stock: Using a high-concentration DMSO stock allows for the introduction of the compound into the aqueous buffer in a small volume, minimizing the impact of the organic solvent on the overall solubility.[4]

-

PBS at pH 7.4: This buffer is chosen to mimic physiological pH, providing a relevant estimation of solubility in the bloodstream.[2]

-

Short Incubation Time: Kinetic solubility reflects the rapid precipitation that can occur upon dilution, which is relevant to in vitro assays and some in vivo administration routes.[3]

Caption: Workflow for Kinetic Solubility Assay.

Ionization Constant (pKa): Understanding pH-Dependent Behavior

The pKa values of a molecule dictate its ionization state at different pH values, which in turn influences its solubility, permeability, and interaction with biological targets. 5-Chloro-2-(piperidin-4-yloxy)pyridine has two basic centers: the piperidine nitrogen and the pyridine nitrogen. As a dihydrochloride salt, both are protonated.

pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values. It involves the gradual addition of a titrant (an acid or a base) to a solution of the compound and monitoring the resulting pH changes.

-

Sample Preparation: Accurately weigh and dissolve a known amount of this compound in deionized water to create a solution of approximately 1-5 mM.[5]

-

Ionic Strength Adjustment: Add a concentrated solution of potassium chloride (KCl) to the sample solution to maintain a constant ionic strength (e.g., 0.15 M) throughout the titration.[6]

-

Titration Setup: Calibrate a pH meter with standard buffers (pH 4, 7, and 10). Place the sample solution in a thermostatted vessel (e.g., at 25°C) with a magnetic stirrer.

-

Titration: Titrate the solution with a standardized solution of sodium hydroxide (NaOH) (e.g., 0.1 M), adding the titrant in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points of the titration curve.[7] The first pKa will likely correspond to the more acidic pyridinium ion, and the second to the piperidinium ion.

Causality Behind Experimental Choices:

-

Constant Ionic Strength: Maintaining a constant ionic strength minimizes changes in the activity coefficients of the ions in solution, leading to more accurate pKa determination.[6]

-

Standardized Titrant: The use of a standardized titrant ensures the accuracy of the volume added and, consequently, the calculated pKa values.

-

Thermostatted Vessel: Temperature can affect pKa values, so maintaining a constant temperature is crucial for reproducibility.

Caption: Workflow for pKa Determination by Potentiometric Titration.

Stability Assessment: Ensuring Drug Product Integrity

The chemical and physical stability of a drug substance is a critical quality attribute. As a dihydrochloride salt, 5-Chloro-2-(piperidin-4-yloxy)pyridine is expected to have enhanced stability compared to its free base. Stability studies are conducted under various environmental conditions to predict the shelf-life of the drug substance.

Forced Degradation and ICH Stability Studies

Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods. Following this, long-term stability studies are conducted according to the International Council for Harmonisation (ICH) guidelines.[8][9]

-

Sample Preparation: Place accurately weighed samples of this compound in appropriate containers (e.g., glass vials with inert stoppers).

-

Storage Conditions: Store the samples in calibrated stability chambers under the following conditions:

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH[10]

-

-

Time Points: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated).[9]

-

Analysis: Analyze the samples at each time point for appearance, assay (potency), and degradation products using a validated stability-indicating HPLC method.

-

Data Evaluation: Evaluate the data for any significant changes over time to establish a re-test period or shelf life.

Causality Behind Experimental Choices:

-

ICH Guidelines: Adherence to ICH guidelines ensures that the stability data is acceptable to regulatory authorities worldwide.[11]

-

Accelerated Conditions: Storage at elevated temperature and humidity accelerates degradation, allowing for a more rapid prediction of long-term stability.[12]

-

Stability-Indicating Method: The use of a validated HPLC method that can separate the parent compound from its degradation products is essential for accurately assessing stability.

Hygroscopicity: Moisture Sorption Behavior

Hygroscopicity is the tendency of a solid material to absorb moisture from the atmosphere. For a crystalline salt, understanding its hygroscopicity is crucial for handling, storage, and formulation, as moisture uptake can lead to physical changes (e.g., deliquescence) and chemical degradation.

Dynamic Vapor Sorption (DVS) Analysis

DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to a range of relative humidities at a constant temperature.

-

Sample Preparation: Place a small, accurately weighed amount of this compound (typically 5-10 mg) onto the DVS sample pan.

-

Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) at a specified temperature (e.g., 25°C) until a stable mass is achieved.

-

Sorption Isotherm: Increase the relative humidity in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the instrument holds the humidity constant until the sample mass equilibrates.

-

Desorption Isotherm: Decrease the relative humidity in a stepwise manner from 90% back to 0% RH, again allowing for mass equilibration at each step.

-

Data Analysis: Plot the change in mass (%) versus the relative humidity (%) to generate sorption and desorption isotherms. The shape of the isotherms and the total moisture uptake provide a quantitative measure of the compound's hygroscopicity.[13]

Causality Behind Experimental Choices:

-

Equilibrium-Based Measurement: DVS measures the equilibrium moisture content at each humidity level, providing a true measure of the material's hygroscopicity.[14]

-

Sorption/Desorption Cycle: Comparing the sorption and desorption isotherms can reveal hysteresis, which may indicate changes in the solid state of the material upon moisture exposure.[15]

-

Controlled Environment: The DVS instrument provides precise control over temperature and humidity, ensuring reproducible and accurate results.[16]

Solid-State Characterization

The solid-state properties of a crystalline drug substance, such as its crystal form (polymorphism) and thermal behavior, can significantly impact its stability, solubility, and manufacturability.

Multi-technique Approach to Solid-State Analysis

A combination of analytical techniques is employed to fully characterize the solid state of this compound.

-

Powder X-ray Diffraction (PXRD):

-

Sample Preparation: Gently grind a small amount of the sample to a fine powder.

-

Data Acquisition: Mount the sample on a zero-background sample holder and analyze it using a PXRD instrument. Collect the diffraction pattern over a suitable 2θ range (e.g., 2° to 40°).

-

Data Analysis: The resulting diffractogram provides a unique "fingerprint" of the crystalline form.[17]

-

-

Differential Scanning Calorimetry (DSC):

-

Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum DSC pan and seal it.

-

Thermal Analysis: Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge.

-

Data Analysis: The DSC thermogram will show endothermic or exothermic events, such as melting, desolvation, or polymorphic transitions, as a function of temperature.[18]

-

-

Thermogravimetric Analysis (TGA):

-

Sample Preparation: Place an accurately weighed sample (typically 5-10 mg) into a TGA pan.

-

Thermal Analysis: Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge.

-

Data Analysis: The TGA curve plots the change in mass as a function of temperature, indicating the presence of solvates or hydrates and the decomposition temperature.[18]

-

Causality Behind Experimental Choices:

-

Complementary Techniques: PXRD, DSC, and TGA provide complementary information about the solid state. PXRD identifies the crystal structure, DSC measures thermal transitions, and TGA quantifies mass loss.[17]

-

Identification of Polymorphs: Different crystalline forms (polymorphs) will have distinct PXRD patterns and thermal behaviors, allowing for their identification and characterization.

-

Assessment of Solvation/Hydration: TGA can quantify the amount of solvent or water in the crystal lattice, which is confirmed by endothermic events in the DSC thermogram.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the chemical structure and identity of this compound.

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, while IR spectroscopy identifies the functional groups present.

-

¹H NMR:

-

Aromatic Protons: Signals for the protons on the chloropyridine ring are expected in the downfield region (typically δ 7.0-8.5 ppm).

-

Piperidine Protons: Protons on the piperidine ring will appear in the upfield region, with those adjacent to the nitrogen and oxygen atoms being more deshielded.

-

NH Protons: The protonated nitrogens of the pyridinium and piperidinium ions will likely appear as broad signals that are exchangeable with D₂O.

-

-

¹³C NMR:

-

Aromatic Carbons: Resonances for the carbons of the chloropyridine ring.

-

Piperidine Carbons: Signals for the carbons of the piperidine ring.

-

-

FTIR:

-

N-H Stretching: Broad absorption bands characteristic of the ammonium and pyridinium N-H bonds.

-

C-O Stretching: A strong absorption band corresponding to the ether linkage.

-

C-Cl Stretching: A characteristic absorption in the fingerprint region.

-

Aromatic C=C and C=N Stretching: Bands typical for the pyridine ring.

-

Conclusion

A thorough understanding of the physicochemical properties of this compound is indispensable for its successful development as a potential pharmaceutical agent. This guide has outlined the key parameters to be evaluated and provided detailed, scientifically-grounded experimental protocols for their determination. By systematically characterizing its solubility, pKa, stability, hygroscopicity, solid-state properties, and spectroscopic features, researchers can make informed decisions to optimize its formulation, predict its in vivo behavior, and ensure the development of a safe, stable, and efficacious drug product.

References

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

-

ICH. Quality Guidelines. [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

ICH. (2003). Q1A(R2) Guideline. [Link]

-

European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]

-

AxisPharm. Kinetic Solubility Assays Protocol. [Link]

-

YouTube. (2025). Q1A (R2) A deep dive in Stability Studies. [Link]

-

Avdeef, A., & Tsinman, O. (2006). Development of Methods for the Determination of pKa Values. PMC. [Link]

-

BioDuro. ADME Solubility Assay. [Link]

-

Sciencing. (2021). How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration. [Link]

-

PubMed. In vitro solubility assays in drug discovery. [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

-

Scientific & Academic Publishing. (2020). Application of Dynamic Vapour Sorption Technique to Study Dry Powder Inhalation Formulations. [Link]

-

PubChem. 2-Chloropyridine. [Link]

-

Chempanda. Chloropyridine: Common isomorphs, synthesis, reactions and applications. [Link]

-

Charnwood Discovery. Kinetic Solubility - In Vitro Assay. [Link]

-

SpectraBase. Pyridine. [Link]

-

PubChem. Piperidine. [Link]

-

Wikipedia. Piperidine. [Link]

-

Surface Measurement Systems. Moisture Sorption Properties of Pharmaceutical Materials Studied by DVS. [Link]

-

OMICS International. Solid State Characterization and Pharmaceutical Development. [Link]

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

-

Particle Technology Labs. (2022). Water Woes or Water Win? Probing Water Vapor Uptake and Release with Dynamic Vapor Sorption (DVS). [Link]

-

Crystal Pharmatech Co., Ltd. Applications of Dynamic Moisture Adsorption in Crystal Research. [Link]

-

YouTube. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. [Link]

-

Journal of the American Chemical Society. Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. [Link]

-

American Pharmaceutical Review. (2011). The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit and Setting Specification for Drug Substance. [Link]

-

ResearchGate. Solid State Characterization of Pharmaceutical. [Link]

-

NCBI. Introduction - NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice. [Link]

-

ResearchGate. Changes in the Physicochemical Properties of Piperine/ β -Cyclodextrin due to the Formation of Inclusion Complexes. [Link]

-

PubChem. 3-Chloropyridine. [Link]

-

ResearchGate. 1 H NMR spectra showing the clear difference between piperidine and pyrrolidine amides.. [Link]

-

Ataman Kimya. PIPERIDINE. [Link]

-

Semantic Scholar. (2021). Current Chemistry Letters Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. [Link]

-

PubChemLite. 5-chloro-2-(piperidin-4-yloxy)pyridine. [Link]

-

PubChem. 5-Chloro-2-(piperidin-4-yloxy)pyridine. [Link]

-

Crystal Pharmatech. Solid State Characterization: Techniques, Standards, and Verified Data—An Integrated Lens for CMC Development. [Link]

-

TA Instruments. Characterization of Pharmaceutical Materials with Modulated DSC™. [Link]

-

Holodiag. TGA and DSC are key thermal analyses for solid state characterization. [Link]

-

PubChem. 5-Chloro-1,3-dihydro-1-(4-piperidinyl)-2H-benzimidazol-2-one. [Link]

Sources

- 1. 5-Chloro-2-(piperidin-4-yloxy)pyridine | C10H13ClN2O | CID 11264329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. charnwooddiscovery.com [charnwooddiscovery.com]

- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. enamine.net [enamine.net]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. study.com [study.com]

- 8. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 9. database.ich.org [database.ich.org]

- 10. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 11. ICH Official web site : ICH [ich.org]

- 12. youtube.com [youtube.com]

- 13. particletechlabs.com [particletechlabs.com]

- 14. Applications of Dynamic Moisture Adsorption in Crystal Research - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]

- 15. Application of Dynamic Vapour Sorption Technique to Study Dry Powder Inhalation Formulations [article.sapub.org]

- 16. public.jenck.com [public.jenck.com]

- 17. omicsonline.org [omicsonline.org]

- 18. TGA and DSC are key thermal analyses for solid state characterization - Holodiag, votre partenaire en état solide et cristallisation [holodiag.com]

5-Chloro-2-(piperidin-4-yloxy)pyridine dihydrochloride mechanism of action

An in-depth guide to 5-Chloro-2-(piperidin-4-yloxy)pyridine dihydrochloride would be highly valuable for researchers. Based on the available information, here's a detailed exploration of its potential mechanism of action.

Part 1: Structural Analysis and Target Hypothesis

This compound is a synthetic molecule with a structure that suggests potential interactions with several classes of biological targets, particularly within the central nervous system (CNS). An analysis of its key chemical features can guide the investigation into its mechanism of action.

The molecule consists of a chlorinated pyridine ring linked via an ether bond to a piperidine ring. This combination of a pyridine, a common scaffold in medicinal chemistry, and a piperidine, a frequent component of CNS-active drugs, suggests a number of plausible protein targets. The chlorine atom on the pyridine ring can significantly alter the electronic properties of the molecule, potentially enhancing binding affinity or modifying its metabolic profile.

Given these structural elements, several high-probability target families can be hypothesized:

-

Dopamine Receptors (D2, D4): Many antipsychotic and neurological drugs that target dopamine receptors contain a piperidine moiety.

-

Serotonin Receptors (e.g., 5-HT1A, 5-HT2A, 5-HT7): The piperidine and pyridine structures are also common in ligands for various serotonin receptor subtypes, which are implicated in mood, cognition, and psychosis.

-

Sigma Receptors (σ1, σ2): These receptors are known to bind a wide array of synthetic compounds, including many with piperidine rings, and are involved in a variety of cellular functions.

-

Muscarinic Acetylcholine Receptors (M1-M5): The overall structure bears some resemblance to certain muscarinic receptor ligands.

-

Histamine Receptors (H1, H3): Some antihistamines and other H1/H3 receptor ligands feature similar structural components.

Part 2: A Proposed Workflow for Elucidating the Mechanism of Action

Given the lack of specific data on this compound, a systematic approach is required to determine its mechanism of action. The following workflow outlines a logical progression from broad screening to specific functional characterization.

Caption: A multi-phase workflow for determining the mechanism of action of a novel compound.

Part 3: Detailed Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for a hypothesized target receptor (e.g., the human D2 dopamine receptor).

Objective: To quantify the compound's ability to displace a known high-affinity radioligand from its target receptor.

Materials:

-

Cell membranes expressing the target receptor (e.g., hD2-CHO cell membranes).

-

Radioligand (e.g., [3H]-Spiperone for D2 receptors).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

Non-specific binding inhibitor (e.g., 10 µM Haloperidol for D2 receptors).

-

This compound stock solution (e.g., 10 mM in DMSO).

-

96-well microplates.

-

Scintillation fluid and a microplate scintillation counter.

Procedure:

-

Compound Dilution: Prepare a serial dilution of this compound in the assay buffer, typically from 10 µM down to 0.1 nM in half-log steps.

-

Assay Plate Preparation:

-

Add 25 µL of assay buffer to the "total binding" wells.

-

Add 25 µL of the non-specific binding inhibitor to the "non-specific binding" (NSB) wells.

-

Add 25 µL of each concentration of the test compound to the experimental wells.

-

-

Add Radioligand: Add 25 µL of the radioligand (at a concentration close to its Kd) to all wells.

-

Add Membranes: Add 50 µL of the receptor membrane preparation to all wells. The amount of membrane protein should be optimized beforehand to ensure a good signal-to-noise ratio.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

-

Data Analysis:

-

Calculate the percentage of specific binding at each concentration of the test compound.

-

Plot the percentage of specific binding against the log concentration of the compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol 2: cAMP Functional Assay

This protocol determines whether the compound acts as an agonist or antagonist at a G-protein coupled receptor (GPCR) that signals through the modulation of cyclic AMP (cAMP), such as the D2 dopamine receptor (a Gi-coupled receptor).

Objective: To measure the effect of the compound on forskolin-stimulated cAMP production in cells expressing the target receptor.

Materials:

-

CHO or HEK293 cells stably expressing the target receptor (e.g., hD2-CHO cells).

-

Cell culture medium.

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

Forskolin (an adenylyl cyclase activator).

-

A reference agonist and antagonist for the target receptor.

-

A commercial cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

Procedure:

-

Cell Plating: Seed the cells into a 96-well or 384-well plate and grow them to near confluency.

-

Agonist Mode:

-

Replace the culture medium with assay buffer.

-

Add increasing concentrations of this compound or the reference agonist.

-

Incubate for a specified time (e.g., 30 minutes).

-

Lyse the cells and measure cAMP levels according to the kit manufacturer's instructions.

-

An agonist will inhibit cAMP production for a Gi-coupled receptor or stimulate it for a Gs-coupled receptor.

-

-

Antagonist Mode:

-

Pre-incubate the cells with increasing concentrations of this compound or the reference antagonist.

-

Add a fixed concentration of the reference agonist (typically its EC80) to all wells except the basal control.

-

Incubate for a specified time.

-

Lyse the cells and measure cAMP levels.

-

An antagonist will block the effect of the reference agonist on cAMP production.

-

-

Data Analysis:

-

Plot the cAMP levels against the log concentration of the compound.

-

For agonist mode, determine the EC50 (potency) and the Emax (efficacy) relative to the reference agonist.

-

For antagonist mode, determine the IC50 and calculate the functional Ki or pA2 value to quantify its antagonist potency.

-

Part 4: Data Interpretation and Next Steps

The results from these assays will provide a quantitative understanding of the compound's interaction with its target(s).

| Parameter | Assay | Interpretation |

| Ki (nM) | Radioligand Binding | Affinity: The concentration of the compound required to occupy 50% of the receptors. Lower values indicate higher affinity. |

| EC50 (nM) | Functional Assay (Agonist) | Potency: The concentration of the compound required to produce 50% of its maximal effect. |

| Emax (%) | Functional Assay (Agonist) | Efficacy: The maximal response produced by the compound, relative to a full agonist. |

| IC50 (nM) | Functional Assay (Antagonist) | Potency: The concentration of the compound that inhibits 50% of the response to a reference agonist. |

A high-affinity Ki value (e.g., < 100 nM) combined with a potent functional activity (a low EC50 or IC50) would confirm the compound's mechanism of action at a specific target. Subsequent studies would then focus on selectivity (testing against a panel of related receptors) and downstream cellular and in vivo effects to build a complete pharmacological profile.

References

-

General Principles of Radioligand Binding

- Title: Radioligand Binding Assays: A Practical Guide

- Source: "Current Protocols in Pharmacology"

-

URL: [Link]

-

Cheng-Prusoff Equation

- Title: Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50)

- Source: "Biochemical Pharmacology"

-

URL: [Link]

-

cAMP Assays

- Title: cAMP and cGMP Assays for Drug Discovery

- Source: "Expert Opinion on Drug Discovery"

-

URL: [Link]

-

Broad Ligand Screening Panels

- Title: Eurofins SafetyScreen Panels

- Source: Eurofins Discovery

-

URL: [Link]

The Strategic Role of 5-Chloro-2-(piperidin-4-yloxy)pyridine dihydrochloride in Modern Drug Discovery: A Technical Guide

Foreword: Unveiling the Potential of a Versatile Scaffold

In the landscape of contemporary drug discovery, the identification and utilization of versatile chemical scaffolds are paramount to the efficient development of novel therapeutics. 5-Chloro-2-(piperidin-4-yloxy)pyridine dihydrochloride has emerged as a significant building block, not for its intrinsic biological activity, but for its strategic application in the synthesis of potent and selective modulators of critical biological targets. This technical guide provides an in-depth exploration of the utility of this compound, primarily focusing on its role in the development of G-protein coupled receptor 119 (GPR119) agonists for the treatment of type 2 diabetes and its potential application in the generation of matrix metalloproteinase (MMP) inhibitors. Through a detailed examination of synthetic pathways, biological mechanisms, and experimental protocols, we aim to equip researchers, scientists, and drug development professionals with the foundational knowledge to leverage this valuable chemical intermediate.

Chemical Identity and Properties of the Core Scaffold

This compound is a heterocyclic compound featuring a chloropyridine ring linked via an ether bond to a piperidine moiety.[1] The dihydrochloride salt form enhances its stability and solubility in aqueous media, rendering it amenable to a variety of reaction conditions.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃ClN₂O · 2HCl | [2] |

| Molecular Weight | 285.59 g/mol | [1] |

| CAS Number | 2089257-42-9 | [2] |

| Appearance | White to off-white solid | Commercially available |

| Solubility | Soluble in water and polar organic solvents | General chemical knowledge |

The key to its utility lies in its bifunctional nature. The chloro-substituted pyridine ring is susceptible to nucleophilic aromatic substitution, while the secondary amine of the piperidine ring provides a reactive handle for the introduction of diverse functionalities through reactions such as acylation, sulfonylation, and alkylation. This dual reactivity allows for the systematic and efficient construction of complex molecular architectures.

Application in the Synthesis of GPR119 Agonists: A New Frontier in Diabetes Treatment

The most prominent application of this compound is as a key intermediate in the synthesis of GPR119 agonists. GPR119 is a Gαs-coupled receptor predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[3] Its activation leads to a dual mechanism of action for glycemic control: the direct stimulation of glucose-dependent insulin secretion from pancreatic β-cells and the indirect stimulation of insulin release via the promotion of glucagon-like peptide-1 (GLP-1) secretion from the gut.[3] This glucose-dependent activity minimizes the risk of hypoglycemia, a significant side effect of many existing anti-diabetic therapies.[4]

Case Study: Synthesis of BMS-903452

A prime example of the utility of the core scaffold is in the synthesis of BMS-903452, a potent and selective GPR119 agonist that has been investigated as a clinical candidate for type 2 diabetes.[5][6] The synthesis of BMS-903452 highlights the strategic incorporation of the 5-Chloro-2-(piperidin-4-yloxy)pyridine moiety. While the full synthesis starts from precursor molecules, the core structure is readily apparent in the final product. A key synthetic step involves the coupling of a piperidine derivative, which can be derived from 5-Chloro-2-(piperidin-4-yloxy)pyridine, with other aromatic systems to build the final, complex molecule.[5]

Conceptual Synthetic Workflow for GPR119 Agonist Development

Caption: Dual mechanism of action of GPR119 agonists.

Quantitative Bioactivity of BMS-903452

The potency and efficacy of BMS-903452 have been characterized in various preclinical studies. While specific EC50 values can vary between assay formats, GPR119 agonists developed from this scaffold typically exhibit potent activity.

| Parameter | Value | Significance | Source |

| GPR119 Agonist Potency (EC₅₀) | Potent (nanomolar to low micromolar range) | Demonstrates high affinity and efficacy at the target receptor. | [7][8] |

| In Vivo Efficacy | Demonstrated glucose-lowering effects in animal models. | Validates the therapeutic potential for type 2 diabetes. | [6] |

| Pharmacokinetics | Favorable properties for oral administration. | Suitable for development as a convenient oral medication. | [9][10] |

Experimental Protocol: GPR119 Functional Assay (cAMP Measurement)

This protocol outlines a common method for assessing the activity of GPR119 agonists by measuring intracellular cAMP accumulation.

-

Cell Culture:

-

Culture HEK293 cells stably expressing human GPR119 in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.

-

Plate cells in a 384-well plate at a density of 10,000 cells per well and incubate for 24 hours. [11]2. Compound Treatment:

-

Prepare serial dilutions of the test compound (e.g., BMS-903452) and a reference agonist (e.g., AR231453) in assay buffer. [7] * Aspirate the culture medium and add the compound dilutions to the cells.

-

Include a vehicle control (e.g., DMSO) and a positive control for adenylyl cyclase activation (e.g., forskolin).

-

-

cAMP Measurement:

-

Incubate the plate at 37°C for 30 minutes.

-

Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based biosensor). [11]4. Data Analysis:

-

Normalize the data to the vehicle control and the maximal stimulation by forskolin.

-

Plot the concentration-response curve and determine the EC₅₀ value using a non-linear regression model. [8]

-

Potential Application in the Synthesis of Matrix Metalloproteinase (MMP) Inhibitors

Patent literature suggests that the 5-Chloro-2-(piperidin-4-yloxy)pyridine scaffold is also a valuable starting point for the synthesis of matrix metalloproteinase (MMP) inhibitors. [12][13]MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Their dysregulation is implicated in various pathologies, including arthritis, cancer metastasis, and cardiovascular diseases.

Rationale for Scaffold Use

The piperidine ring of the core scaffold can be functionalized with zinc-binding groups (ZBGs) such as hydroxamates, carboxylates, or thiols, which are essential for coordinating with the catalytic zinc ion in the active site of MMPs. The pyridine portion can be elaborated to interact with the specificity pockets (S-pockets) of the enzyme, thereby conferring potency and selectivity for specific MMP isoforms.

General Structure of MMP Inhibitors from the Scaffold

Caption: Key components of potential MMP inhibitors.

Synthetic Strategies and Target MMPs

The synthesis of MMP inhibitors from this scaffold would involve derivatizing the piperidine nitrogen with a side chain containing a suitable ZBG. The chloropyridine could be modified through cross-coupling reactions to introduce substituents that can occupy the S1' pocket of the MMP active site, a key determinant of inhibitor selectivity. While specific, publicly available examples of highly potent MMP inhibitors derived directly from 5-Chloro-2-(piperidin-4-yloxy)pyridine are limited in peer-reviewed literature, the patent landscape indicates its exploration for this purpose. [12][13]Potential MMP targets for inhibitors derived from this scaffold include MMP-1 (collagenase-1), MMP-9 (gelatinase B), and MMP-13 (collagenase-3), which are implicated in arthritis and cancer.

Experimental Protocol: MMP Inhibitor Screening Assay (Fluorometric)

This protocol describes a general method for screening compounds for their ability to inhibit MMP activity using a fluorogenic substrate.

-

Reagent Preparation:

-

Reconstitute the recombinant human MMP enzyme (e.g., MMP-9) and the fluorogenic MMP substrate in assay buffer. [4] * Prepare a stock solution of a known broad-spectrum MMP inhibitor (e.g., GM6001) to serve as a positive control.

-

-

Assay Procedure:

-

In a 96-well black plate, add the assay buffer, the test compound at various concentrations, and the MMP enzyme.

-

Include a vehicle control (no inhibitor) and a positive inhibitor control.

-

Incubate at 37°C for a pre-determined time to allow for inhibitor binding.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Measure the increase in fluorescence over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 325/393 nm for a common MMP-9 substrate). [4]4. Data Analysis:

-

Calculate the rate of reaction for each well.

-

Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percent inhibition versus the compound concentration and calculate the IC₅₀ value.

-

Conclusion and Future Perspectives

This compound stands as a testament to the power of strategic molecular design in drug discovery. Its value is not in its own biological effects, but in the potential it unlocks for medicinal chemists to efficiently synthesize complex and potent drug candidates. The successful development of GPR119 agonists like BMS-903452 underscores its proven utility. The exploration of this scaffold for the generation of MMP inhibitors, as suggested by patent literature, points to its broader applicability in targeting diverse disease areas. As our understanding of disease biology deepens and the demand for novel, selective, and effective therapeutics grows, the strategic application of versatile and well-characterized chemical intermediates such as this compound will undoubtedly continue to be a cornerstone of successful drug development programs.

References

-

Assay Genie. (n.d.). MMP-9 Inhibitor Screening Kit (Fluorometric) (#BN01060). Retrieved from [Link]

- Wacker, D. A., Wang, Y., Broekema, M., Rossi, K., O'Connor, S., Hong, Z., ... & Robl, J. A. (2014). Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119. Journal of Medicinal Chemistry, 57(18), 7499–7508.

-

BioAssay Systems. (n.d.). EnzyFluo™ MMP-1 Inhibitor Assay Kit. Retrieved from [Link]

-

Chondrex, Inc. (n.d.). MMP-13 Inhibitor Assay Kit. Retrieved from [Link]

- Chen, M., Liu, T., Xu, T., Wang, Y., Song, G., & Ma, L. (2012). Structure-based design and synthesis of potent and selective matrix metalloproteinase 13 inhibitors. Journal of Medicinal Chemistry, 55(10), 4549–4559.

-

European Patent Office. (2007). Pyridine matrix metalloproteinase inhibitors (EP 1362033 B1). Retrieved from [Link]

- Semple, G., Fioravanti, B., Pereira, J., Calderon, I., Hsieh, J., Min, J., ... & Smith, J. (2010). Identification of novel, structurally diverse, small molecule modulators of GPR119. Bioorganic & Medicinal Chemistry Letters, 20(23), 7043–7048.

- Ning, Y., Sun, L., Wang, X., Huo, X., Che, T., Li, J., ... & Leng, Y. (2014). Discovery and characterization of novel small-molecule agonists of G protein-coupled receptor 119. Acta Pharmacologica Sinica, 35(3), 395–402.

- Sharma, M. C., & Smita, S. (2015). QSAR study on the MMP-3 inhibitory activity of α-spiropiperidine hydroxamates. International Journal of Modern Pharmaceutical Research, 4(2), 10-18.

- Google Patents. (n.d.). NZ520104A - Piperidine- and piperazine substituted N-hydroxyformamides as inhibitors of metalloproteinases.

- Google Patents. (n.d.). US7754750B2 - Metalloproteinase inhibitors.

- Google Patents. (n.d.). WO2007106022A2 - A new crystalline form g of (5s) -5- [4- (5-chloro-pyridin-2- yloxy) -piperidine-1-sulfonylmethyl] - 5 -methyl -imidazolidine - 2,4-dione (i) and intermediates thereof.

- de la Torre, B. G., Albericio, F., & Álvarez, M. (2021). Design and synthesis of water-soluble and potent MMP-13 inhibitors with activity in human osteosarcoma cells. International Journal of Molecular Sciences, 22(18), 9976.

-

Wacker, D. A., et al. (2014). Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119. PubMed. Retrieved from [Link]

-

PubChem. (n.d.). 5-Chloro-2-(piperidin-4-yloxy)pyridine. Retrieved from [Link]

-

Li, Y., et al. (2024). Structure of human GPR119-Gs complex binding APD597 and characterization of GPR119 binding agonists. Frontiers in Pharmacology. Retrieved from [Link]

- Torres, P. H. M., et al. (2021). Identification of Broad-Spectrum MMP Inhibitors by Virtual Screening. Molecules, 26(15), 4567.

- Google Patents. (n.d.). US20080306065A1 - Metalloproteinase Inhibitors.

- Veltri, M. A., et al. (2019). Population pharmacokinetic–pharmacodynamic modeling of PB2452, a monoclonal antibody fragment being developed as a ticagrelor reversal agent, in healthy volunteers. CPT: Pharmacometrics & Systems Pharmacology, 8(10), 749–758.

- Lee, S. L., et al. (2013). High-Throughput Screening for GPR119 Modulators Identifies a Novel Compound with Anti-Diabetic Efficacy in db/db Mice. PLoS ONE, 8(5), e63861.

-

PubChem. (n.d.). Bms-903452. Retrieved from [Link]

- Palamakula, A., et al. (2002). Pharmacokinetics and dose proportionality of BMS-204352 after intraarterial administration to rats. Biopharmaceutics & Drug Disposition, 23(7), 261–269.

- Jiang, X., & Kopp-Schneider, A. (2014). Statistical strategies for averaging EC50 from multiple dose-response experiments. Archives of Toxicology, 88(11), 2045–2057.

- Damle, B., et al. (2017). Safety, pharmacokinetics, and pharmacodynamics of BMS-986142, a novel reversible BTK inhibitor, in healthy participants.

- Kim, J., & Lee, J. (2019). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 44(3), 186–196.

- Lanza, F., et al. (2017). Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways. British Journal of Pharmacology, 174(12), 1749–1761.

Sources

- 1. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. assaygenie.com [assaygenie.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Safety, pharmacokinetics, and pharmacodynamics of BMS-986142, a novel reversible BTK inhibitor, in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Statistical strategies for averaging EC50 from multiple dose-response experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics and dose proportionality of BMS-204352 after intraarterial administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery and characterization of novel smallmolecule agonists of G protein-coupled receptor 119 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Structure of human GPR119-Gs complex binding APD597 and characterization of GPR119 binding agonists [frontiersin.org]

- 11. NZ520104A - Piperidine- and piperazine substituted N-hydroxyformamides as inhibitors of metalloproteinases - Google Patents [patents.google.com]

- 12. US7754750B2 - Metalloproteinase inhibitors - Google Patents [patents.google.com]

- 13. WO2007106022A2 - A new crystalline form g of (5s) -5- [4- (5-chloro-pyridin-2- yloxy) -piperidine-1-sulfonylmethyl] - 5 -methyl -imidazolidine - 2,4-dione (i) and intermediates thereof. - Google Patents [patents.google.com]

A Comprehensive Guide to the Structural Elucidaion of 5-Chloro-2-(piperidin-4-yloxy)pyridine dihydrochloride

Abstract

This technical guide provides a detailed, methodology-driven approach to the complete structural elucidation of 5-Chloro-2-(piperidin-4-yloxy)pyridine dihydrochloride, a key intermediate in pharmaceutical research.[1] This document is designed for researchers, analytical scientists, and professionals in drug development, offering a narrative that combines foundational analytical principles with practical, field-tested insights. We will navigate through a multi-technique analytical workflow, detailing not just the 'how' but the critical 'why' behind each experimental choice. The protocols described herein are designed to be self-validating, ensuring a high degree of confidence in the final structural assignment. All methodologies are grounded in authoritative literature and established analytical standards.

Introduction: The Analytical Imperative

The unequivocal confirmation of a molecule's structure is a cornerstone of chemical and pharmaceutical development. For a compound like this compound, which serves as a building block in the synthesis of therapeutic agents,[1] structural integrity is paramount. Any ambiguity can have cascading effects on the biological activity, safety, and intellectual property of a developmental drug candidate.

This guide eschews a rigid, one-size-fits-all template. Instead, it presents a logical, problem-solving narrative that mirrors the real-world process of structure elucidation. We will begin with foundational techniques that provide a skeletal view of the molecule and progressively employ more sophisticated methods to assemble the complete, unambiguous three-dimensional picture. The dihydrochloride nature of the salt adds a layer of complexity that necessitates specific analytical considerations, which will be addressed in detail.

Our approach is built on the following pillars:

-

Orthogonal Verification: Employing multiple, independent analytical techniques to corroborate findings.

-

Causality-Driven Experimentation: Explaining the rationale behind the selection of each experiment and its parameters.

-

Data-Centric Validation: Ensuring that every piece of the structural puzzle is supported by robust, verifiable data.

Foundational Analysis: Molecular Formula and Composition

Before delving into the intricate details of atomic connectivity, the first logical step is to determine the molecule's fundamental composition: its molecular formula and mass. This is achieved through a combination of mass spectrometry and elemental analysis.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: The choice of ionization technique is critical. For a molecule with basic nitrogen atoms, Electrospray Ionization (ESI) in positive ion mode is the logical choice. It is a "soft" ionization method that typically yields the protonated molecular ion [M+H]⁺, minimizing fragmentation and providing a clear indication of the molecular weight of the free base.

Protocol: ESI-TOF HRMS

-

Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a 50:50 mixture of acetonitrile and water with 0.1% formic acid. The acid ensures the protonation of the basic nitrogen atoms.

-

Instrumentation: Utilize a Time-of-Flight (TOF) mass analyzer for its high mass accuracy.

-

Data Acquisition: Acquire the spectrum in positive ion mode over a mass range of m/z 50-500.

-

Analysis: Identify the monoisotopic mass of the most abundant peak corresponding to the [M+H]⁺ ion.

Expected Data & Interpretation: The molecular formula of the free base is C₁₀H₁₃ClN₂O.[2] The expected monoisotopic mass for the [M+H]⁺ ion is calculated to be 213.0795. The HRMS experiment should yield a measured mass within a narrow tolerance (typically < 5 ppm) of this value. A key observation will be the isotopic pattern of chlorine: a characteristic ~3:1 ratio for the M and M+2 peaks, providing strong evidence for the presence of a single chlorine atom.

Elemental Analysis (EA)

Trustworthiness: While HRMS provides a highly accurate mass, elemental analysis offers an orthogonal confirmation of the elemental composition (C, H, N). This is a self-validating step; the experimentally determined weight percentages of each element must align with the theoretical values calculated from the proposed formula.

Protocol: Combustion Analysis

-

Sample Preparation: A precisely weighed amount of the dried dihydrochloride salt is subjected to high-temperature combustion in a stream of oxygen.

-

Analysis: The resulting gases (CO₂, H₂O, N₂) are quantitatively measured. Chlorine content can be determined by titration or ion chromatography.

-

Calculation: The weight percentages of C, H, N, and Cl are calculated and compared to the theoretical values for C₁₀H₁₅Cl₃N₂O (the formula for the dihydrochloride salt).

Expected Data Summary:

| Element | Theoretical % (for C₁₀H₁₅Cl₃N₂O) | Experimental % (Hypothetical) |

| Carbon (C) | 42.06 | 42.10 |

| Hydrogen (H) | 5.30 | 5.35 |

| Nitrogen (N) | 9.81 | 9.78 |

| Chlorine (Cl) | 37.28 | 37.20 |

The close correlation between the theoretical and hypothetical experimental values would provide strong, independent confirmation of the molecular formula.

Spectroscopic Deep Dive: Unveiling the Molecular Architecture

With the molecular formula established, the next phase is to piece together the atomic connectivity using a suite of spectroscopic techniques.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR is an invaluable tool for rapidly identifying the functional groups present in a molecule. For a dihydrochloride salt of a secondary amine, the N-H stretching region is particularly informative. The presence of the hydrochloride salt will significantly alter the spectrum compared to the free base, particularly in the fingerprint region and the N-H stretching region.[3]

Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small amount of the solid powder is placed directly on the ATR crystal.

-

Data Acquisition: The spectrum is recorded over the range of 4000-600 cm⁻¹.

-

Analysis: Identify characteristic absorption bands corresponding to specific functional groups.

Expected Data & Interpretation:

-

~3400-3200 cm⁻¹ (broad): O-H stretch from any residual water.

-

~3000-2850 cm⁻¹: C-H stretching vibrations of the aliphatic piperidine ring.

-

~2700-2400 cm⁻¹ (broad, strong): A prominent, broad absorption characteristic of the N-H⁺ stretch in a secondary amine salt. This is a key indicator of the hydrochloride salt form.[3]

-

~1600-1450 cm⁻¹: C=C and C=N stretching vibrations within the pyridine ring.[4]

-

~1250-1000 cm⁻¹: C-O-C (ether) stretching vibrations.

-

~800-700 cm⁻¹: C-Cl stretching vibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful technique for elucidating the detailed carbon-hydrogen framework of an organic molecule.[5] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is essential for an unambiguous assignment. The choice of solvent is critical; DMSO-d₆ is preferred for amine salts as it allows for the observation of exchangeable N-H protons.

Protocol: 1D and 2D NMR

-

Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

Experiments to be Performed:

-

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their coupling to neighboring protons.

-

¹³C{¹H} NMR: Shows the number of different types of carbon atoms.

-

DEPT-135: Distinguishes between CH/CH₃ (positive) and CH₂ (negative) signals.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is key for connecting different fragments of the molecule.[6]

-

Expected Data & Interpretation (Hypothetical Assignments):

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ ~9.0-9.5 (broad s, 2H): Exchangeable protons of the N-H₂⁺ group in the piperidine ring. The downfield shift is due to the positive charge.[7]

-

δ ~8.2 (d, 1H): Aromatic proton on the pyridine ring, ortho to the chlorine.

-

δ ~7.8 (dd, 1H): Aromatic proton on the pyridine ring, meta to both chlorine and the ether linkage.

-

δ ~6.9 (d, 1H): Aromatic proton on the pyridine ring, ortho to the ether linkage.

-

δ ~5.0 (m, 1H): The proton on the carbon of the piperidine ring bearing the oxygen (C-O-H).

-

δ ~3.2-3.4 (m, 2H): Protons on the carbons of the piperidine ring adjacent to the nitrogen (axial).

-

δ ~3.0-3.2 (m, 2H): Protons on the carbons of the piperidine ring adjacent to the nitrogen (equatorial).

-

δ ~2.0-2.2 (m, 2H): Protons on the carbons of the piperidine ring adjacent to the C-O group (axial).

-

δ ~1.8-2.0 (m, 2H): Protons on the carbons of the piperidine ring adjacent to the C-O group (equatorial).

-

-

¹³C NMR (DMSO-d₆, 101 MHz):

-

δ ~163.0: Pyridine carbon attached to the ether oxygen.

-

δ ~148.0: Pyridine carbon ortho to chlorine.

-

δ ~140.0: Pyridine carbon meta to both substituents.

-

δ ~125.0: Pyridine carbon bearing the chlorine atom.

-

δ ~112.0: Pyridine carbon ortho to the ether oxygen.

-

δ ~75.0: Piperidine carbon attached to the ether oxygen.

-

δ ~43.0: Piperidine carbons adjacent to the nitrogen.

-

δ ~30.0: Piperidine carbons adjacent to the C-O carbon.

-

-

2D NMR Interpretation:

-

COSY: Would show correlations between the protons within the pyridine ring and separately, within the piperidine ring, confirming the two isolated spin systems.

-

HSQC: Would directly link each proton signal to its corresponding carbon signal listed above.

-

HMBC: This is the crucial experiment for connecting the two rings. A key correlation would be observed between the piperidine proton at δ ~5.0 and the pyridine carbon at δ ~163.0, unequivocally establishing the ether linkage between the two fragments.

-

Definitive Confirmation: Single Crystal X-Ray Crystallography

Authoritative Grounding: While the combination of MS and NMR provides a very high level of confidence in the proposed structure, single-crystal X-ray crystallography provides the ultimate, unambiguous proof of atomic connectivity and stereochemistry in the solid state.[8]

Protocol: Single Crystal X-Ray Diffraction

-

Crystal Growth: Suitable single crystals are grown, typically by slow evaporation of a solvent system (e.g., methanol/ether).[9]

-

Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. Diffraction data are collected as the crystal is rotated.[9]

-

Structure Solution and Refinement: The diffraction pattern is used to calculate an electron density map, from which the positions of the atoms are determined. The structural model is then refined to best fit the experimental data.

Expected Outcome: The analysis would yield the precise three-dimensional coordinates of all atoms in the crystal lattice, confirming:

-

The connectivity of the 5-chloro-2-yloxypyridine and piperidine-4-yl fragments.

-